

# Thermochemical Properties of Phenylmaleic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: Phenylmaleic anhydride

Cat. No.: B1345504

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## Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **phenylmaleic anhydride** (C<sub>10</sub>H<sub>6</sub>O<sub>3</sub>). While direct experimental data for **phenylmaleic anhydride** is not readily available in the current literature, this document outlines the established experimental protocols for determining its key thermochemical parameters: the standard enthalpy of formation, the enthalpy of sublimation, and the heat capacity. Furthermore, this guide presents a compilation of thermochemical data for structurally related compounds—maleic anhydride, phthalic anhydride, and benzoic anhydride—to offer a valuable comparative context for researchers. Detailed methodologies for combustion calorimetry, Knudsen effusion mass spectrometry, and differential scanning calorimetry are provided, accompanied by workflow diagrams to facilitate a deeper understanding of these essential experimental techniques.

## Introduction

**Phenylmaleic anhydride** is a chemical compound of interest in organic synthesis and materials science, serving as a versatile building block due to its reactive anhydride functionality and the presence of a phenyl group. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and for the development of theoretical models that can predict the behavior of larger, more complex molecules. This guide addresses the current gap in available experimental data by providing

detailed protocols for the determination of the standard enthalpy of formation ( $\Delta_f H^\circ$ ), enthalpy of sublimation ( $\Delta_{\text{sub}} H^\circ$ ), and heat capacity ( $C_p$ ).

## Physicochemical Properties of Phenylmaleic Anhydride

While specific experimental thermochemical data remains to be determined, the fundamental physicochemical properties of **phenylmaleic anhydride** are summarized in Table 1.

Table 1: General Properties of **Phenylmaleic Anhydride**

Property	Value
Molecular Formula	$\text{C}_{10}\text{H}_6\text{O}_3$
Molecular Weight	174.15 g/mol
Appearance	White to light brown powder or needles
Melting Point	120-122 °C
CAS Number	36122-35-7

## Thermochemical Data of Related Anhydrides

To provide a frame of reference for the anticipated thermochemical properties of **phenylmaleic anhydride**, this section presents experimental data for maleic anhydride, phthalic anhydride, and benzoic anhydride. These compounds share the anhydride functional group and, in the case of phthalic and benzoic anhydride, aromatic character, making them suitable for comparative analysis.

Table 2: Standard Molar Enthalpy of Formation and Combustion of Related Anhydrides (at 298.15 K)

Compound	Molecular Formula	Standard Molar Enthalpy of Formation (solid), $\Delta_f H^\circ(\text{cr})$ / $\text{kJ}\cdot\text{mol}^{-1}$	Standard Molar Enthalpy of Combustion (solid), $\Delta_c H^\circ(\text{cr})$ / $\text{kJ}\cdot\text{mol}^{-1}$
Maleic Anhydride	$\text{C}_4\text{H}_2\text{O}_3$	$-470.41 \pm 0.71$ <a href="#">[1]</a>	$-1389.5 \pm 0.67$ <a href="#">[1]</a>
Phthalic Anhydride	$\text{C}_8\text{H}_4\text{O}_3$	$-458.5 \pm 0.6$ <a href="#">[2]</a>	$-3255.1 \pm 0.5$ <a href="#">[2]</a>
Benzoic Anhydride	$\text{C}_{14}\text{H}_{10}\text{O}_3$	$-415 \pm 2$ <a href="#">[3]</a>	$-6523 \pm 2$ <a href="#">[3]</a>

Table 3: Molar Enthalpy of Sublimation of Related Anhydrides

Compound	Molecular Formula	Molar Enthalpy of Sublimation, $\Delta_{\text{su}} H^\circ$ / $\text{kJ}\cdot\text{mol}^{-1}$	Temperature / K
Maleic Anhydride	$\text{C}_4\text{H}_2\text{O}_3$	$85.4$ <a href="#">[4]</a>	317
Phthalic Anhydride	$\text{C}_8\text{H}_4\text{O}_3$	$88.7 \pm 2.3$	298.15
Benzoic Anhydride	$\text{C}_{14}\text{H}_{10}\text{O}_3$	$115.5 \pm 4.2$ <a href="#">[5]</a>	298.15

Table 4: Molar Heat Capacity of Related Anhydrides (Solid Phase)

Compound	Molecular Formula	Molar Heat Capacity (solid), $C_p$ / $\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	Temperature / K
Maleic Anhydride	$\text{C}_4\text{H}_2\text{O}_3$	$119.9$ <a href="#">[1]</a>	300
Phthalic Anhydride	$\text{C}_8\text{H}_4\text{O}_3$	$160.0$ <a href="#">[2]</a>	298.15
Acetic Anhydride	$\text{C}_4\text{H}_6\text{O}_3$	168.2	303.2

## Experimental Protocols for Thermochemical Characterization

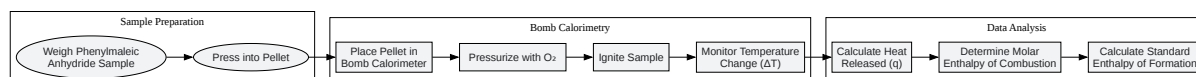
This section provides detailed methodologies for the experimental determination of the key thermochemical properties of **phenylmaleic anhydride**.

## Determination of the Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.

### Experimental Procedure:

- **Sample Preparation:** A sample of high-purity **phenylmaleic anhydride** (typically 0.5-1.0 g) is accurately weighed and pressed into a pellet.
- **Calorimeter Setup:** The pellet is placed in a crucible within a constant-volume bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.
- **Combustion:** The bomb is sealed and pressurized with high-purity oxygen (typically to ~30 atm). The bomb is then placed in a calorimeter jacket containing a precisely measured quantity of water. The initial temperature is recorded. The sample is ignited by passing an electric current through the ignition wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter jacket is monitored and recorded at regular intervals until a constant temperature is reached after the combustion is complete.
- **Analysis:** The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.



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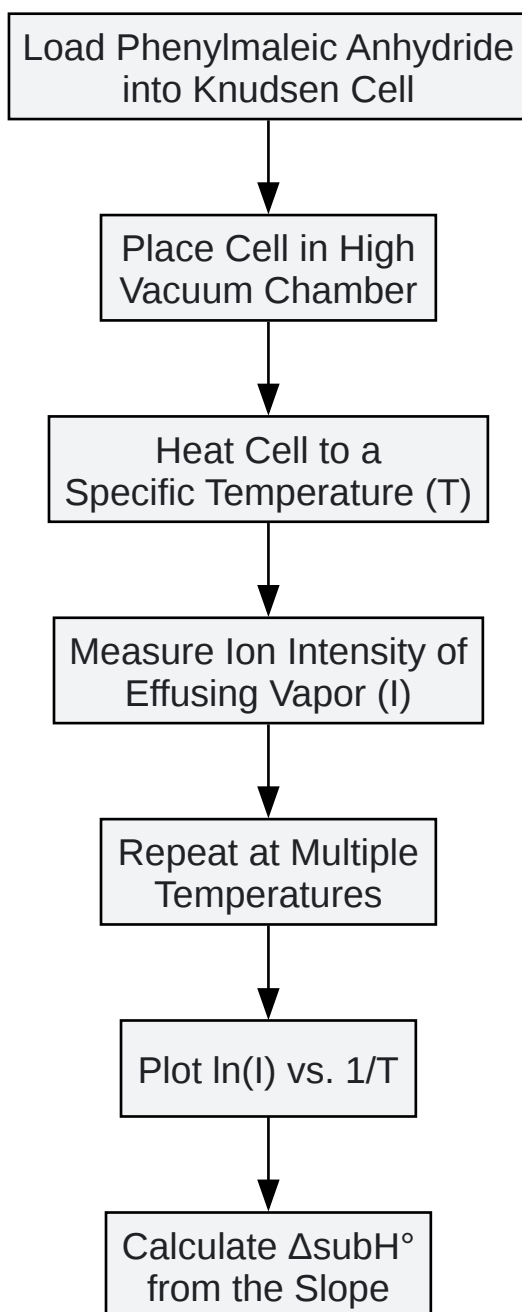
**Figure 1:** Workflow for determining the standard enthalpy of formation using combustion calorimetry.

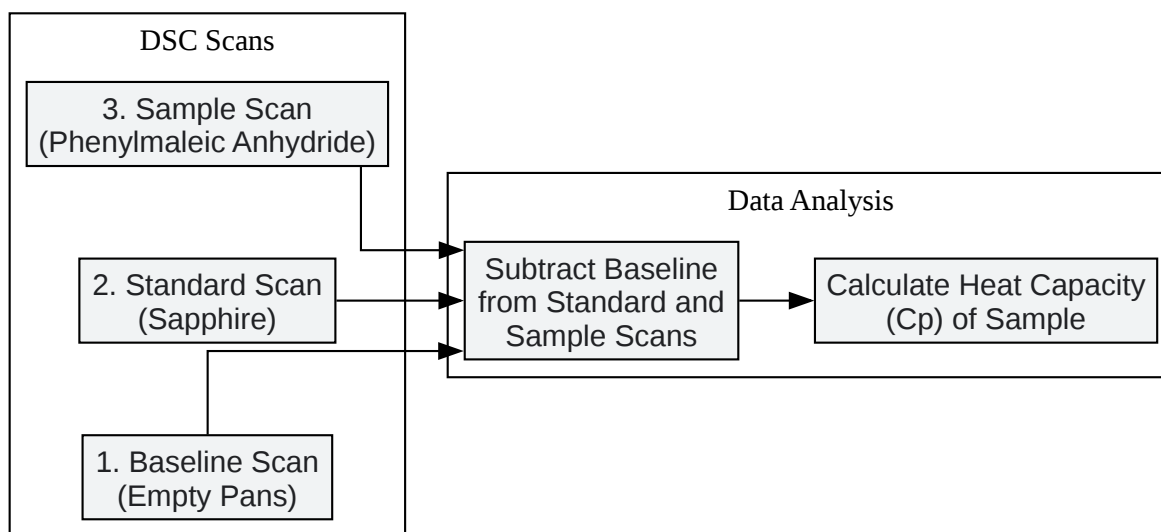
## Determination of the Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry

The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

### Experimental Procedure:

- **Sample Loading:** A small amount of crystalline **phenylmaleic anhydride** is placed in a Knudsen cell, which is a small, isothermal container with a small orifice.
- **High Vacuum:** The Knudsen cell is placed in a high-vacuum chamber.
- **Heating and Effusion:** The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules of the sample effuse through the orifice into the vacuum.
- **Mass Spectrometry:** The effusing vapor is ionized, and the ion intensity corresponding to the parent molecule is measured using a mass spectrometer. The ion intensity is proportional to the vapor pressure.
- **Data Analysis:** The vapor pressure is measured at several temperatures. A plot of the natural logarithm of the vapor pressure (or ion intensity) versus the inverse of the absolute temperature ( $1/T$ ) yields a straight line. The enthalpy of sublimation is calculated from the slope of this line according to the Clausius-Clapeyron equation.





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